molecular formula C14H22O2 B12681285 Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one CAS No. 94201-08-8

Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one

Cat. No.: B12681285
CAS No.: 94201-08-8
M. Wt: 222.32 g/mol
InChI Key: WBQWMDBLUQLXSV-UHFFFAOYSA-N
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Description

Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one is a lactone (cyclic ester) featuring a furan-2(3H)-one core substituted at position 5 with a methyl group attached to a 4-isopropylcyclohexene ring. This structure combines the reactivity of a lactone with the steric and electronic effects of the alicyclic substituent. Its molecular formula is C₁₄H₂₂O₂, with a molecular weight of 222.32 g/mol (estimated) .

Properties

CAS No.

94201-08-8

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

5-[(4-propan-2-ylcyclohexen-1-yl)methyl]oxolan-2-one

InChI

InChI=1S/C14H22O2/c1-10(2)12-5-3-11(4-6-12)9-13-7-8-14(15)16-13/h3,10,12-13H,4-9H2,1-2H3

InChI Key

WBQWMDBLUQLXSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=CC1)CC2CCC(=O)O2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

  • Construction of the cyclohexenyl moiety with the isopropyl substituent.
  • Introduction of the methyl linker to the furanone ring.
  • Formation of the dihydrofuran-2(3H)-one ring via lactonization or cyclization.

Key Synthetic Routes

Cyclohexenyl Intermediate Preparation
  • The cyclohexenyl fragment, 4-(1-methylethyl)-1-cyclohexene, can be synthesized via selective alkylation of cyclohexenone derivatives or by controlled isopropylation of cyclohexene precursors.
  • For example, 2-cyclohexen-1-one derivatives substituted with methyl and isopropyl groups (e.g., 2-cyclohexen-1-one, 5-methyl-2-(1-methylethyl)) serve as starting materials or intermediates in the synthesis.
Formation of the Methyl Linker
  • The methyl linkage between the cyclohexenyl ring and the furanone core is typically introduced via nucleophilic substitution or addition reactions.
  • This can involve the reaction of a suitable cyclohexenylmethyl halide or alcohol with a furanone precursor bearing a reactive site (e.g., an enolate or an activated carbonyl).
Lactone Ring Formation
  • The dihydrofuran-2(3H)-one ring is formed by intramolecular cyclization of hydroxy acid intermediates or by oxidative cyclization of appropriate precursors.
  • Common methods include acid- or base-catalyzed lactonization, or cycloaddition reactions such as Diels-Alder reactions involving furanone derivatives and dienes.
  • Lewis acid catalysis has been reported to enhance stereoselectivity and yield in related furanone syntheses by stabilizing intermediates and lowering activation energy.

Specific Experimental Findings

  • Research from the University of Groningen details the synthesis of enantiomerically pure bi- and tricyclic lactones structurally related to this compound, emphasizing the use of chiral auxiliaries and Lewis acid catalysis to control stereochemistry.
  • The Diels-Alder reaction of 5-menthyloxy-2(5H)-furanone derivatives with cycloalkenes has been explored to form complex lactone structures, which can be adapted for the synthesis of dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]furan-2(3H)-one analogs.
  • The use of Lewis acids such as aluminum chloride (AlCl3) has been shown to increase diastereoselectivity and yield in cycloaddition steps, which are critical in constructing the bicyclic lactone framework.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Starting Material/Intermediate Conditions/Notes Outcome/Role
1 Alkylation/Isopropylation Cyclohexenone or cyclohexene derivatives Controlled alkylation with isopropyl reagents Formation of 4-(1-methylethyl)-1-cyclohexene intermediate
2 Methyl linker introduction Cyclohexenylmethyl halide/alcohol + furanone precursor Nucleophilic substitution or addition Attachment of cyclohexenylmethyl group to furanone core
3 Lactonization/Cyclization Hydroxy acid or related intermediate Acid/base catalysis or Lewis acid catalysis Formation of dihydrofuran-2(3H)-one ring
4 Stereochemical control Use of chiral auxiliaries and Lewis acids Lewis acid catalysis (e.g., AlCl3) Enhanced stereoselectivity and yield

Chemical Reactions Analysis

Types of Reactions

Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]furan-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted furans.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted furans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]furan-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]furan-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Dihydrofuran-2(3H)-ones

The substituent at position 5 of the furanone ring critically determines the compound’s properties. Below is a comparative analysis of key analogues:

Target Compound : Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one
  • Substituent : 4-Isopropylcyclohexenylmethyl group.
  • Key Features : The cyclohexene ring introduces rigidity and moderate hydrophobicity (estimated LogP ~3.5). The isopropyl group may enhance steric hindrance, affecting reaction kinetics and stability .
Analogues :

dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one (CAS 93840-87-0)

  • Substituent : 2-(4-methylcyclohexenyl)propyl chain.
  • Comparison : The longer propyl chain increases molecular weight (C₁₄H₂₂O₂) and boiling point (349.3°C) compared to the target compound. LogP = 3.46 suggests similar hydrophobicity .

dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one

  • Substituent : Methyl and 2-phenylethyl groups.
  • Comparison : The aromatic phenyl group increases LogP (estimated >4.0), enhancing hydrophobicity. Likely exhibits distinct reactivity in electrophilic substitutions due to the aromatic ring .

cis-4-ethyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one Substituent: Ethyl and 4-fluorophenyl groups. Lower LogP (~2.8) due to polar substituents .

dihydro-5-(2-octenyl)furan-2(3H)-one Substituent: Unsaturated 2-octenyl chain. Comparison: The linear alkyl chain with a double bond reduces rigidity and increases volatility (lower boiling point). Widely used in flavor chemistry for fruity notes .

Physicochemical Properties

Property Target Compound CAS 93840-87-0 5-(2-Phenylethyl) Derivative 4-Fluorophenyl Derivative 2-Octenyl Derivative
Molecular Formula C₁₄H₂₂O₂ C₁₄H₂₂O₂ C₁₂H₁₄O₂ C₁₂H₁₃FO₂ C₁₂H₂₀O₂
Boiling Point (°C) ~340 (estimated) 349.3 Not reported Not reported Lower (e.g., ~250–300)
LogP ~3.5 3.46 >4.0 (estimated) ~2.8 ~4.0
Key Applications Flavors, fragrances Research Pharmaceuticals Medicinal chemistry Flavoring agents

Biological Activity

Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one, also known by its CAS number 94201-08-8, is a compound that has garnered interest in the field of pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, anticancer, and antioxidant properties, supported by various research findings and case studies.

  • Molecular Formula : C14H22O2
  • Molecular Weight : 222.33 g/mol
  • Structural Characteristics : The compound features a furanone ring and a cyclohexene moiety, which are significant for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted that derivatives of furanones possess activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Antifungal Activity

The antifungal properties of furanones have been documented in various studies. For instance, a compound structurally related to this compound demonstrated effectiveness against common fungal pathogens, indicating its potential as a therapeutic agent in fungal infections .

3. Anticancer Activity

Several studies have investigated the anticancer potential of furanone derivatives. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. Specific mechanisms include the modulation of cell signaling pathways involved in cell proliferation and survival .

4. Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of furanone derivatives demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines. The results indicated that it significantly reduced cell viability in breast cancer (MCF7) and lung cancer (A549) cells through apoptosis induction.

Cell LineIC50 (µM)
MCF725
A54930

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